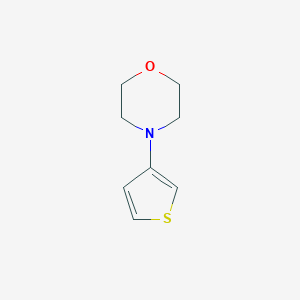
Morpholine, 4-(3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(3-thienyl)- is a chemical compound that is widely used in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a morpholine ring and a thienyl group. This compound is used in various research areas, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(3-thienyl)- is widely used in scientific research due to its unique properties. It is used in medicinal chemistry to develop new drugs that target specific receptors. It is also used in pharmacology to study the effects of drugs on different biological systems. In biochemistry, it is used to study the interactions between proteins and other molecules. The compound has also been used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(3-thienyl)- is not well understood. However, it is believed to act as a modulator of certain receptors, including serotonin and dopamine receptors. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. The exact mechanism of action may vary depending on the specific application.
Biochemical and Physiological Effects:
Morpholine, 4-(3-thienyl)- has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to have analgesic and anti-inflammatory properties. It has also been shown to have antipsychotic effects in animal models. In biochemistry, it has been used to study the interactions between proteins and other molecules. The compound has also been shown to have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-(3-thienyl)- has several advantages in scientific research. It is a versatile compound that can be used in various research areas. It is also relatively easy to synthesize, and the final product can be purified using different techniques. However, there are also some limitations to its use. The compound is toxic and must be handled with care. It is also relatively expensive, which may limit its use in some research areas.
Zukünftige Richtungen
There are several future directions for the use of Morpholine, 4-(3-thienyl)- in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. The compound may also be used to study the interactions between proteins and other molecules, which could lead to the development of new materials and catalysts. Finally, the compound may be used to study the effects of different drugs on biological systems, which could lead to the development of new therapies.
Conclusion:
In conclusion, Morpholine, 4-(3-thienyl)- is a compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in various research areas, including medicinal chemistry, pharmacology, and biochemistry. The compound has several advantages and limitations, and its use in future research may lead to the development of new drugs, materials, and therapies.
Synthesemethoden
The synthesis of Morpholine, 4-(3-thienyl)- is a complex process that involves several steps. The most common method of synthesis involves the reaction of morpholine with 3-thiophenecarboxaldehyde in the presence of a catalyst. The product obtained is then purified using different techniques, including column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Eigenschaften
CAS-Nummer |
1006-76-4 |
|---|---|
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
4-thiophen-3-ylmorpholine |
InChI |
InChI=1S/C8H11NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h1,6-7H,2-5H2 |
InChI-Schlüssel |
QHAAOZIDNCAVRO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CSC=C2 |
Kanonische SMILES |
C1COCCN1C2=CSC=C2 |
Synonyme |
4-(thiophen-3-yl)-Morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



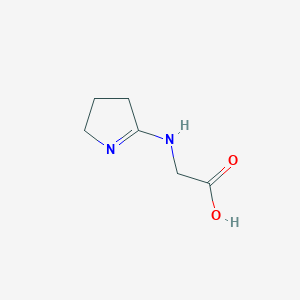
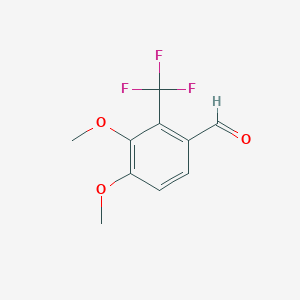
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)

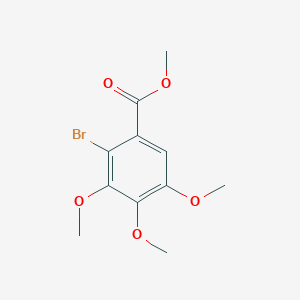
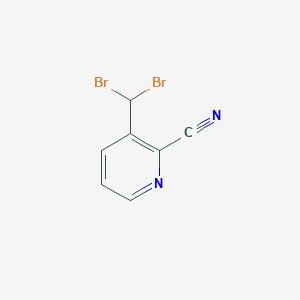
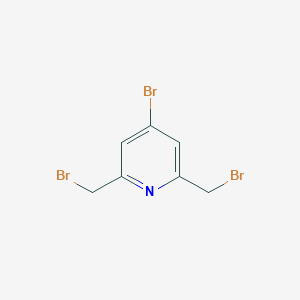
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
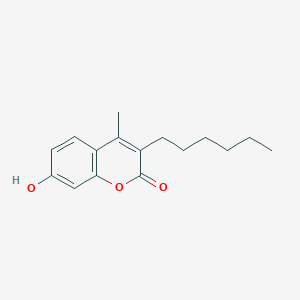
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)
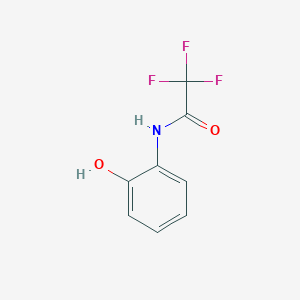

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)